2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

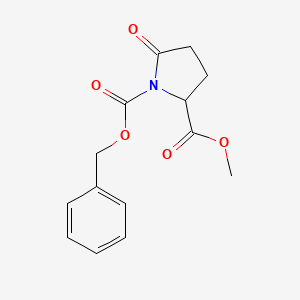

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of indole-based compounds and is known for its diverse biological activities.

Applications De Recherche Scientifique

Synthetic Routes and Applications in Medicinal Chemistry The development of efficient synthetic routes for complex molecules like 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone is crucial for exploring their therapeutic potential. For instance, the graphical synthetic routes of rivaroxaban, which also employs bromobenzene as a starting material, indicate the commercial value and scalability of such syntheses in pharmaceutical manufacturing (Zhang Fu-li, 2012). Similar synthetic methodologies may be applicable for efficiently producing the subject compound, thereby facilitating its evaluation in various biological assays.

Potential for Antiprotozoal and Anticancer Activities The indole core, a common feature in many bioactive compounds, suggests that our compound could have significant biological activities. Indole alkaloids, for instance, have shown a broad spectrum of bioactivities, including antiprotozoal and anticancer effects (J. Phillipson & C. Wright, 1991). This implies that derivatives of indole, such as our compound, could be explored for similar bioactivities, potentially leading to new therapeutic agents.

Role in Enzymatic Remediation of Organic Pollutants The structural complexity of 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone, including the morpholino group, may offer unique interactions with enzymatic systems involved in the degradation of organic pollutants. Enzymatic approaches using laccases and peroxidases have been explored for the remediation of recalcitrant organic compounds, with specific redox mediators enhancing the efficiency of these enzymatic reactions (Maroof Husain & Q. Husain, 2007). The potential of the subject compound or its derivatives to act as redox mediators in such systems could be an intriguing area of research.

Antioxidant Activity and Pharmacological Interest Compounds featuring bromobenzyl and morpholino groups have been associated with a variety of pharmacological activities, including antioxidant properties. The ability to scavenge free radicals or to act as electron donors can be crucial in developing therapeutics aimed at mitigating oxidative stress-related diseases (I. Munteanu & C. Apetrei, 2021). Thus, exploring the antioxidant capacity of our compound could reveal new insights into its therapeutic potential.

Propriétés

IUPAC Name |

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2O2S/c22-17-7-5-16(6-8-17)13-24-14-20(18-3-1-2-4-19(18)24)27-15-21(25)23-9-11-26-12-10-23/h1-8,14H,9-13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHQGTNCLIAFSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2406546.png)

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2406548.png)

![7-Bromo-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2406556.png)

![2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2406563.png)

![4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2406565.png)

![Methyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2406567.png)